molecular formula C27H25F3N4O4 B609573 TCS 21311 CAS No. 1260181-14-3

TCS 21311

Katalognummer: B609573
CAS-Nummer: 1260181-14-3
Molekulargewicht: 526.5 g/mol
InChI-Schlüssel: CLGRAWDGLMENOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

TCS 21311 durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Biochemical Research

  • Chemical Reactions : TCS 21311 is used to study chemical reactions involving deuterium. Its unique properties allow researchers to trace reaction pathways and understand the behavior of deuterated compounds.
  • Signal Transduction Pathways : The compound's ability to inhibit JAK3 impacts the JAK-STAT signaling pathway, crucial for various cellular processes such as cell growth and differentiation.

Biological Research

  • Cellular Signaling : In biological studies, this compound helps elucidate the role of JAK3 in cellular signaling and immune responses. It is instrumental in understanding the molecular mechanisms underlying various biological processes .
  • Immune Modulation : The inhibition of JAK3 by this compound can modulate immune responses, making it a candidate for studying inflammatory and autoimmune diseases .

Medical Research

  • Therapeutic Potential : this compound is being investigated for its potential in treating autoimmune diseases and inflammatory conditions due to its selective inhibition of JAK3. Preclinical studies are exploring its efficacy in various disease models .
  • Drug Development : The pharmaceutical industry utilizes this compound in the development of new drugs. Its deuterated nature enhances the stability and metabolic profile of drug candidates, making it a valuable asset in drug formulation .

Industry Applications

This compound's applications extend to the pharmaceutical industry, where it is used for:

  • Drug Discovery : As a selective JAK3 inhibitor, it aids in the identification and development of new therapeutic agents targeting related pathways.
  • Biotechnology : The compound is employed in various assays to evaluate kinase activity and cellular responses to treatments .

Case Studies

Several case studies have highlighted the effectiveness of this compound in different experimental setups:

Study Focus Findings Reference
Inhibition of Cytokine-Induced STAT5 PhosphorylationDemonstrated that this compound effectively inhibits cytokine-induced STAT5 phosphorylation in CTLL and M-07 cells.
T Cell Activation ModulationShowed that this compound inhibits TCR/CD28-mediated T cell activation in Jurkat cells.
Role in Autoimmune DisordersInvestigated its potential therapeutic effects on autoimmune diseases through modulation of immune responses.

Vergleich Mit ähnlichen Verbindungen

TCS 21311 ist einzigartig in seiner hohen Selektivität für die Januskinase 3 gegenüber anderen Mitgliedern der Januskinase-Familie. Ähnliche Verbindungen umfassen:

Die hohe Selektivität von this compound für die Januskinase 3 macht es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rolle der Januskinase 3 in verschiedenen biologischen Prozessen und für die Entwicklung gezielter Therapien .

Biologische Aktivität

TCS 21311, also known as NIBR3049, is a potent inhibitor of Janus kinase 3 (JAK3), with significant implications for therapeutic applications in various diseases, particularly autoimmune disorders and cancers. This article delves into the biological activity of this compound, highlighting its mechanism of action, selectivity, and potential clinical relevance based on diverse research findings.

Chemical Profile

  • Chemical Name : 3-[5-[4-(2-Hydroxy-2-methyl-1-oxopropyl)-1-piperazinyl]-2-(trifluoromethyl)phenyl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione
  • CAS Number : 1260181-14-3
  • Molecular Weight : Not specified in the sources.
  • Purity : ≥98% .

This compound primarily functions as a selective inhibitor of JAK3, which plays a crucial role in the signaling pathways of several cytokines involved in immune responses. The compound exhibits an IC50 value of 8 nM for JAK3, indicating its high potency. In comparison, it shows significantly lower potency against JAK1 (IC50 = 1017 nM), JAK2 (IC50 = 2550 nM), and TYK2 (IC50 = 8055 nM) . Additionally, this compound inhibits glycogen synthase kinase 3 beta (GSK-3β) and protein kinase C (PKC) isoforms α and θ with IC50 values of 3 nM, 13 nM, and 68 nM respectively .

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Target IC50 (nM) Selectivity
JAK38Highly selective
JAK11017Less selective
JAK22550Less selective
TYK28055Least selective
GSK-3β3Potent
PKCα13Moderate
PKCθ68Moderate

Autoimmune Diseases

Research indicates that inhibition of JAK3 may provide therapeutic benefits in autoimmune diseases such as rheumatoid arthritis and psoriasis. In a study involving murine models of autoimmune conditions, this compound demonstrated a reduction in inflammatory cytokine production and improved clinical scores . The compound's ability to selectively inhibit JAK3 allows for targeted therapy with potentially fewer side effects compared to broader immunosuppressants.

Cancer Therapeutics

The role of JAK3 in cancer progression has prompted investigations into the use of this compound as an adjunct therapy in hematological malignancies. In vitro studies showed that this compound could inhibit growth in JAK3-dependent cell lines, suggesting its potential utility in treating specific types of leukemia . Further studies are needed to explore its efficacy in combination with existing chemotherapeutic agents.

Q & A

Basic Research Questions

Q. What are the primary molecular targets of TCS 21311, and how do its inhibitory activities compare across these targets?

this compound is a potent, selective inhibitor of JAK3 (IC50 = 8 nM) with additional activity against PKCα (IC50 = 13 nM), PKCθ (IC50 = 68 nM), and GSK-3β (IC50 = 3 nM). It exhibits >100-fold selectivity over JAK1 (IC50 = 1.017 μM), JAK2 (IC50 = 2.55 μM), and TYK2 (IC50 = 8.055 μM) in enzymatic assays. Researchers should validate target specificity using kinase profiling panels to confirm selectivity in their experimental systems .

Q. What methodological considerations are critical for validating this compound activity in cellular assays?

  • Use dose-response curves to confirm IC50 values in cellular contexts (e.g., Jurkat cells showed IC50 = 689 nM for PKC-related activity).
  • Include controls with selective inhibitors for JAK1/2 or GSK-3β to isolate JAK3-specific effects.
  • Account for cell-type variability in kinase expression (e.g., primary immune cells vs. immortalized lines) .

Q. How should this compound be stored and handled to ensure experimental reproducibility?

  • Store lyophilized powder at -20°C for long-term stability.
  • Prepare working solutions in DMSO and store aliquots at -80°C to avoid freeze-thaw degradation.
  • Validate solvent compatibility with cellular assays to prevent cytotoxicity .

Advanced Research Questions

Q. How can researchers design experiments to isolate JAK3 inhibition effects from off-target kinase activity (e.g., PKC or GSK-3β)?

  • Combination inhibition: Co-administer this compound with selective PKC (e.g., Gö6983) or GSK-3β (e.g., CHIR99021) inhibitors to block secondary targets.
  • Genetic knockdown: Use siRNA or CRISPR to silence JAK3 in parallel with pharmacological inhibition.
  • Pathway-specific reporters: Employ luciferase-based STAT5 reporters (for JAK3) versus NF-κB reporters (for PKC) to disentangle signaling outcomes .

Q. What strategies resolve contradictory findings when this compound exhibits varying efficacy across cellular models?

  • Assay standardization: Ensure consistent cell culture conditions (e.g., serum concentration, passage number) to minimize variability.
  • Kinase expression profiling: Quantify baseline JAK3, PKC, and GSK-3β levels via Western blot or qPCR to correlate target abundance with drug response.
  • Pharmacokinetic analysis: Measure intracellular drug concentrations using LC-MS to confirm bioavailability differences .

Q. How can researchers address discrepancies between enzymatic IC50 values and cellular activity (e.g., higher IC50 in Jurkat cells)?

  • Evaluate membrane permeability using assays like PAMPA (Parallel Artificial Membrane Permeability Assay).
  • Assess ATP competition by repeating enzymatic assays under physiological ATP concentrations (e.g., 1–10 mM).
  • Investigate compensatory signaling pathways (e.g., ERK or PI3K activation) via phosphoproteomics .

Q. Methodological Frameworks

Q. What experimental designs are recommended for studying this compound in inflammatory disease models?

  • In vitro: Use primary T-cells or dendritic cells to model immune activation, measuring cytokine production (e.g., IL-2, IFN-γ) via ELISA.
  • In vivo: Employ murine models of autoimmune disorders (e.g., rheumatoid arthritis) with dose titration to balance efficacy and toxicity.
  • Data integration: Combine transcriptomic (RNA-seq) and phosphoproteomic data to map JAK3-dependent signaling networks .

Q. Key Considerations for Research Design

  • Hypothesis formulation: Link background on JAK3’s role in immune signaling to experimental predictions (e.g., "Because JAK3 regulates STAT5 activation in T-cells, this compound will suppress IL-2 secretion") .
  • Literature review: Prioritize studies using isoform-selective kinase inhibitors to contextualize this compound’s unique profile .
  • Contradiction analysis: Use tools like contradiction matrices (Figure 5 in ) to systematically evaluate conflicting data.

Eigenschaften

IUPAC Name

3-[5-[4-(2-hydroxy-2-methylpropanoyl)piperazin-1-yl]-2-(trifluoromethyl)phenyl]-4-(1H-indol-3-yl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25F3N4O4/c1-26(2,38)25(37)34-11-9-33(10-12-34)15-7-8-19(27(28,29)30)17(13-15)21-22(24(36)32-23(21)35)18-14-31-20-6-4-3-5-16(18)20/h3-8,13-14,31,38H,9-12H2,1-2H3,(H,32,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGRAWDGLMENOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCN(CC1)C2=CC(=C(C=C2)C(F)(F)F)C3=C(C(=O)NC3=O)C4=CNC5=CC=CC=C54)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25F3N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678984
Record name 3-{5-[4-(2-Hydroxy-2-methylpropanoyl)piperazin-1-yl]-2-(trifluoromethyl)phenyl}-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

526.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260181-14-3
Record name 3-{5-[4-(2-Hydroxy-2-methylpropanoyl)piperazin-1-yl]-2-(trifluoromethyl)phenyl}-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.